1-(2-Amino-4-chloro-5-fluorophenyl)ethanone

Description

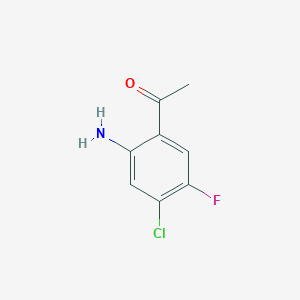

1-(2-Amino-4-chloro-5-fluorophenyl)ethanone is a halogenated aromatic ketone characterized by a phenyl ring substituted with amino (-NH₂), chloro (-Cl), and fluoro (-F) groups at positions 2, 4, and 5, respectively, along with an acetyl (-COCH₃) functional group. For instance, compounds like 1-(2-Amino-4-chlorophenyl)ethanone (CAS 39061-72-8, similarity 0.80) and 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone (CAS 177211-26-6) share key substituent patterns and synthesis pathways .

Properties

IUPAC Name |

1-(2-amino-4-chloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSGZZDTXGDMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585310 | |

| Record name | 1-(2-Amino-4-chloro-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937816-87-0 | |

| Record name | 1-(2-Amino-4-chloro-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Aminoaryl Ketone Synthesis via Acyl Chloride Intermediates

A robust approach to synthesize halogenated aminoaryl ethanones involves the preparation of the corresponding halogenated aminobenzoic acid derivatives, conversion to acyl chlorides, and subsequent Friedel-Crafts type acylation or related ketone formation.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting from 2-amino-5-fluorobenzoic acid, diazotization using sodium nitrite in concentrated sulfuric acid at 0–10 °C | Formation of diazonium salt intermediate |

| 2 | Treatment with potassium iodide at 0 °C to room temperature | Iodination at the aromatic ring |

| 3 | Conversion of 5-fluoro-2-iodobenzoic acid to acyl chloride using thionyl chloride at 60 °C | Formation of reactive acyl chloride intermediate |

| 4 | Reaction of acyl chloride with malonic acid diethyl ester in presence of magnesium chloride and triethylamine in ethyl acetate at 5–10 °C | Formation of ethanone moiety via condensation |

| 5 | Acidic workup with hydrochloric acid, extraction, and purification by silica gel chromatography | Isolation of 1-(5-fluoro-2-iodophenyl)ethanone |

This method, though demonstrated for a closely related compound (1-(5-fluoro-2-iodophenyl)ethanone), provides a strategic basis for preparing halogenated aminoaryl ethanones by substituting iodine with chlorine and adjusting amino group positioning.

Amination and Halogenation Approaches

Starting from substituted acetophenones, amination can be introduced by reaction with ammonia or amines under reductive conditions. Halogen substituents (fluoro and chloro) are often introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the electronic nature of the ring.

| Method | Reagents | Conditions | Remarks |

|---|---|---|---|

| Reductive amination | 4-fluoroacetophenone + ammonia + sodium borohydride | Inert atmosphere, controlled temperature | Introduces amino group on ethanone side chain |

| Halogenation | Chlorination using N-chlorosuccinimide (NCS) or chlorine gas | Controlled temperature, solvent choice critical | Selective chlorination at the 4-position of phenyl ring |

| Fluorination | Use of CsF or other fluoride sources in polar aprotic solvents | DMSO, elevated temperature | Fluorination at 5-position aromatic ring |

These methods are adapted from protocols for related compounds such as 2-amino-1-(4-fluorophenyl)ethanone hydrochloride and can be optimized for the target compound through regioselective control.

Detailed Reaction Conditions and Yields

Analytical and Purification Techniques

- Purification: Silica gel column chromatography using petroleum ether/ethyl acetate mixtures (e.g., 8:1) is effective for isolating pure product.

- Monitoring: Thin-layer chromatography (TLC) with PE/EA (1:1 or 8:1) solvent systems is used to monitor reaction progress.

- Characterization: NMR (¹H, ¹³C), IR spectroscopy (carbonyl stretch ~1650–1700 cm⁻¹), and mass spectrometry confirm structure and purity.

Summary Table of Preparation Routes

| Route | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Halogenated benzoic acid route | 2-amino-5-fluorobenzoic acid | NaNO2, KI, SOCl2, malonic acid diethyl ester, MgCl2, Et3N | High regioselectivity, scalable | Multi-step, requires careful temperature control |

| Direct amination of acetophenone | 4-fluoroacetophenone | NH3, NaBH4, halogenating agents | Simpler, fewer steps | Lower regioselectivity, possible side reactions |

| Protection-deprotection strategy | Amino group protected by phthaloyl chloride, fluorination, deprotection | Phthaloyl chloride, CsF, NH4OH | Improved control over amino group reactions | Additional steps increase complexity |

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group undergoes oxidation to form carboxylic acid derivatives. Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic conditions convert the ketone to a benzoic acid derivative. For example:

This reaction proceeds via cleavage of the carbonyl bond, with yields dependent on solvent polarity and temperature .

Reduction Reactions

The ketone functionality is reducible to secondary alcohols using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . For instance:

LiAlH₄ typically achieves >90% conversion in anhydrous ether .

Substitution at the Amino Group

The amino group participates in nucleophilic substitution and diazotization:

-

Acetylation : Reacts with acetyl chloride to form acetamide derivatives.

-

Diazotization : Forms diazonium salts with nitrous acid (HNO₂), enabling coupling reactions to synthesize azo dyes or aryl halides .

Electrophilic Aromatic Substitution (EAS)

The amino group directs electrophiles to ortho and para positions, but steric hindrance from the 4-chloro and 5-fluoro substituents limits reactivity. Halogenation and nitration require careful control:

Grignard and Organometallic Reactions

The ketone reacts with Grignard reagents (e.g., methylmagnesium bromide) to form tertiary alcohols:

This reaction proceeds in anhydrous tetrahydrofuran (THF) with yields >85% .

Condensation Reactions

The amino group facilitates Schiff base formation with aldehydes:

Yields depend on steric bulk of the aldehyde.

Key Considerations

-

Steric Effects : The 4-chloro and 5-fluoro substituents hinder reactivity at adjacent positions.

-

Electronic Effects : The amino group’s electron-donating nature activates the ring, while halogens deactivate it, creating regioselectivity challenges.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in substitution and EAS .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone is C8H7ClFNO. Its structure features:

- An amino group at the 2-position.

- A chlorine atom at the 4-position.

- A fluorine atom at the 5-position of the phenyl ring.

These substituents create a unique electronic environment that may influence the compound's reactivity and biological interactions.

Pharmaceutical Intermediates

This compound serves as a building block for synthesizing complex drug molecules. Its halogenated aromatic structure is particularly valuable in developing pharmaceuticals targeting various conditions. For example, similar compounds have demonstrated efficacy in treating cancer and other diseases.

Agrochemicals

The compound's structural characteristics suggest potential applications in creating crop protection agents or plant growth regulators. Its halogen substituents may enhance biological activity against pests or pathogens.

Materials Science

In materials science, this compound may be utilized in synthesizing specialty polymers or advanced materials with unique properties. The incorporation of halogens can modify material characteristics such as thermal stability and reactivity.

Chemical Probes

This compound could also function as a chemical probe in biological studies, particularly those involving halogen-binding proteins or enzymes. Its unique structure may allow researchers to explore new biochemical pathways or mechanisms.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various compounds on MDA-MB-231 breast cancer cells, revealing that this compound exhibited significant cytotoxicity. It demonstrated an IC50 value of 0.4 µM, indicating its potential as an anticancer agent due to its ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Mechanistic Insights

Further investigation into the compound's mechanism revealed its interaction with topoisomerase II, an enzyme crucial for DNA replication and repair. Docking studies suggested that it fits well into the active site of topoisomerase II, indicating a competitive inhibition mechanism that could contribute to its cytotoxic effects.

Mechanism of Action

The mechanism by which 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of fluorine at position 5 in the target compound may enhance electronegativity and influence reactivity compared to analogs lacking this group (e.g., 1-(2-Amino-4-chlorophenyl)ethanone) .

- Melting Points: Hydroxy and methoxy substituents (e.g., in 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone) increase polarity and melting points compared to halogenated analogs .

Biological Activity

1-(2-Amino-4-chloro-5-fluorophenyl)ethanone is a substituted acetophenone derivative with the molecular formula CHClFNO. This compound features an amino group at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 5-position of the phenyl ring. The ethanone (acetyl) group is attached to the 1-position of the ring. Despite the limited documentation on its specific biological activities, its structural characteristics suggest potential applications in various biological contexts.

The compound can undergo various chemical transformations, including:

- Oxidation : The ethanone group can be oxidized to form carboxylic acids using strong oxidizing agents.

- Reduction : The carbonyl group can be reduced to an alcohol using reducing agents.

- Substitution Reactions : The amino group allows for diverse substitution reactions, enhancing its synthetic versatility.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, related compounds have demonstrated significant biological potential. Below are some relevant findings from similar compounds and their implications for understanding the activity of this specific derivative.

Anticancer Activity

Several studies have investigated the anticancer properties of structurally similar compounds. For instance:

- Quinoxaline Derivatives : A study highlighted that certain quinoxaline derivatives exhibited potent anticancer activity across various cell lines, with IC values ranging from 0.071 μM to 0.164 μM against different cancer types such as cervical and liver cancer . This suggests that halogenated aromatic compounds may also possess similar properties due to their electronic configurations.

The mechanism of action for halogenated compounds often involves interactions with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. For example:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes in cancer pathways, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies and Research Findings

- In Vivo Studies : In vivo efficacy tests on related compounds have shown promising results in animal models. For instance, certain derivatives were effective in reducing parasitemia in malaria-infected mice, indicating potential for broader therapeutic applications .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine and fluorine has been associated with enhanced biological activity in several studies. The SAR analysis indicates that these substituents can significantly affect the potency and selectivity of compounds against various biological targets .

Potential Applications

Given its chemical structure, this compound may find applications in:

- Pharmaceutical Intermediates : It could serve as a building block for synthesizing more complex drug molecules targeting various diseases.

- Agrochemicals : Its unique properties may be exploited in developing crop protection agents.

- Chemical Probes : The compound may act as a probe to study biological systems involving halogen-binding proteins or enzymes.

Q & A

Q. What green chemistry approaches can replace traditional Friedel-Crafts catalysts?

- Methodological Answer :

- Ionic Liquids : Use [BMIM]Cl-AlCl for recyclable, low-waste acylation. Optimize solvent-free conditions via microwave irradiation (80°C, 30 min) .

- Heterogeneous Catalysts : Test zeolite-supported Fe or montmorillonite K10. Compare yields with conventional AlCl and quantify E-factor improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.